- Environment-friendly preparation method of propiolic acid derivative, China, , ,

Cas no 922-67-8 (methyl prop-2-ynoate)

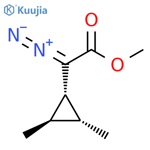

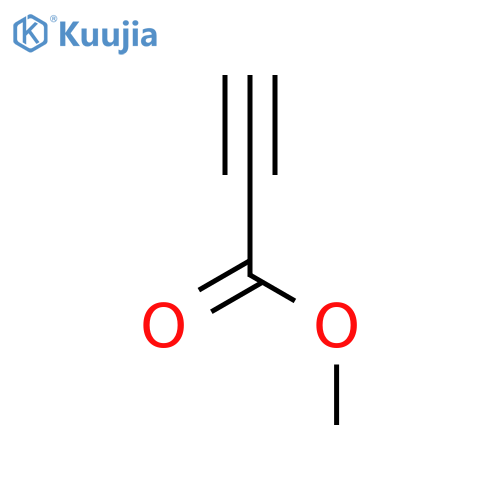

methyl prop-2-ynoate structure

상품 이름:methyl prop-2-ynoate

methyl prop-2-ynoate 화학적 및 물리적 성질

이름 및 식별자

-

- Methyl propiolate

- Propynoic acid

- Methyl propiolate, (Propiolic acid methyl ester)

- Methyl acetylenecarboxylate~Propiolic acid methyl ester~Propynoic acid methyl ester

- methyl prop-2-ynoate

- Propaylic Acid Methyl Ester

- Methyl propiolat

- Propargylic Acid Methyl Ester

- : Methyl propiolat

- Methyl Propargylate

- Propiolic Acid Methyl Ester

- 2-Propynoic acid methyl ester

- Methyl acetylenecarboxylate

- Propiolic acid, methyl ester (6CI, 7CI, 8CI)

- (Carbomethoxy)acetylene

- (Methoxycarbonyl)acetylene

- Methyl 2-propynoate

- Methyl acetylenemonocarboxylate

- Methyl ethynecarboxylate

- Methyl propynoate

- NSC 154164

- Propynoic acid methyl ester

- Methyl Propiolate,97%

- Methylpropiolate

- 27342-21-8

- MFCD00008572

- Propynoic acid, methyl ester

- propiolic acid methylester

- CHEMBL4086262

- DTXSID60238923

- P0528

- F0001-2227

- NS00039449

- BP-30045

- 2-Propynoic acid, methyl ester

- DTXCID10161414

- 922-67-8

- J-522627

- 4-02-00-01688 (Beilstein Handbook Reference)

- T88NXO102K

- AKOS000120024

- P17723

- ALBB-008926

- STK505661

- Methyl propiolate, 99%

- UNII-T88NXO102K

- EN300-20478

- NSC-154164

- doi:10.14272/IMAKHNTVDGLIRY-UHFFFAOYSA-N.1

- EINECS 213-083-5

- NSC154164

- BRN 0605462

- Acetylenecarboxylic acid methyl ester

- CS-0022413

- AI3-37828

- Propiolic acid, methyl ester

- SB40750

-

- MDL: MFCD00008572

- 인치: 1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3

- InChIKey: IMAKHNTVDGLIRY-UHFFFAOYSA-N

- 미소: O=C(OC)C#C

- BRN: 605462

계산된 속성

- 정밀분자량: 84.021129g/mol

- 표면전하: 0

- XLogP3: 0.6

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 회전 가능한 화학 키 수량: 1

- 동위원소 질량: 84.021129g/mol

- 단일 동위원소 질량: 84.021129g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 26.3Ų

- 중원자 수량: 6

- 복잡도: 95.4

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: 미확정

- 밀도: 0.945 g/mL at 25 °C(lit.)

- 비등점: 102°C

- 플래시 포인트: 화씨 온도: 60.8°f

섭씨: 16 ° c - 굴절률: n20/D 1.408(lit.)

- 수용성: Not miscible in water.

- 안정성: Stable. Highly flammable. Incompatible with strong oxidizing agents, bases, acids.

- PSA: 26.30000

- LogP: -0.20740

- 용해성: 미확정

methyl prop-2-ynoate 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Danger

- 피해 선언: H225,H315,H319,H335

- 경고성 성명: P210,P261,P305+P351+P338

- 위험물 운송번호:UN 3272 3/PG 2

- WGK 독일:3

- 위험 범주 코드: 11-36/37/38

- 보안 지침: S26-S36-S36/37/39-S23-S16

- 포카표 F사이즈:19

- RTECS 번호:UE0050000

-

위험물 표지:

- 저장 조건:Store at room temperature

- 보안 용어:3

- 위험 등급:3

- 패키지 그룹:II

- 포장 등급:II

- 위험 용어:R11; R36/37/38

methyl prop-2-ynoate 세관 데이터

- 세관 번호:29161980

- 세관 데이터:

?? ?? ??:

2916190090개요:

2916190090 기타 불포화 무환 단일 카르복실산 (그 산무수 \ 아세틸할로겐, 과산화물 및 과산소산 및 그 파생물 포함).?? ??:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.?? ???:9.0%。??? ??:6.5%.????:30.0%

?? ??:

?? ??, ?? ??,,,, 아크릴산 \ 아크릴산 에스테르 또는 에스테르는 잘 포장해야 한다

?? ??:

A.입국화물통관표

B.출국화물통관서류검사 검역 범주:

R, 수입 식품 위생 감독 검사

S. 수출 식품 위생 감독 검사

M. 수입품 검사

N. 수출품 검사요약:

2916190090 불포화 무환 일원 카르복실산 및 그 산무수화물, 할로겐화물, 과산화물, 과산소산 및 그 파생물. 감독조건: AB(수입화물검사증서, 수출화물검사증서).부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.????:30.0%

methyl prop-2-ynoate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM326338-200g |

methyl prop-2-ynoate |

922-67-8 | 95%+ | 200g |

$369 | 2023-02-01 | |

| Enamine | EN300-20478-100.0g |

methyl prop-2-ynoate |

922-67-8 | 95% | 100g |

$361.0 | 2023-05-03 | |

| Enamine | EN300-20478-1.0g |

methyl prop-2-ynoate |

922-67-8 | 95% | 1g |

$36.0 | 2023-05-03 | |

| Chemenu | CM326338-1000g |

methyl prop-2-ynoate |

922-67-8 | 95%+ | 1000g |

$1376 | 2021-08-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0528-25ml |

methyl prop-2-ynoate |

922-67-8 | 98.0%(GC) | 25ml |

¥1190.0 | 2022-05-30 | |

| Life Chemicals | F0001-2227-0.5g |

methyl prop-2-ynoate |

922-67-8 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| Life Chemicals | F0001-2227-10g |

methyl prop-2-ynoate |

922-67-8 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Oakwood | 067148-25g |

Methyl propiolate |

922-67-8 | 97% | 25g |

$66.00 | 2024-07-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001644-5g |

2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl]thio]benzimidazole |

922-67-8 | ≥98% | 5g |

¥41.0 | 2023-09-15 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A10_993864-5G |

Methyl propiolate, 97%, for synthetic pro |

922-67-8 | 97% | 5g |

¥113.0 | 2023-09-15 |

methyl prop-2-ynoate 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Trimethyl orthoformate Catalysts: Sulfuric acid Solvents: Dichloromethane ; 28 h, 40 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Tetraethylammonium p-toluenesulfonate Solvents: Dimethylformamide

참조

- Esterification, etherification, and aldol condensation using cathodically generated organic olate anions, Bulletin of the Chemical Society of Japan, 1986, 59(9), 2873-9

합성 방법 3

반응 조건

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C; 0 °C → 23 °C; 23 °C

1.2 Solvents: Ethyl acetate ; 1 h, 0 °C

1.2 Solvents: Ethyl acetate ; 1 h, 0 °C

참조

- One-Pot Synthesis of Chromone Fused-Pyrrolo[2,1-a]isoquinolines and Indolizino[8,7-b]indoles: Iodine Promoted Oxidative [2+2+1] Annulation of O-acetylphenoxyacrylates with Tetrahydroisoquinolines and Noreleagnines, Journal of Organic Chemistry, 2021, 86(21), 15733-15742

합성 방법 4

반응 조건

참조

- Addition of 4-ethoxyimidazoles to dimethyl acetylenedicarboxylate and transformation of the adducts to pyrimidin-5-yl acetates, Chemical & Pharmaceutical Bulletin, 1988, 36(5), 1669-75

합성 방법 5

반응 조건

참조

- Synthesis of linear alkynes by rearrangement, Science of Synthesis, 2008, 43, 469-554

합성 방법 6

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 18 h, reflux

참조

- Metal-free synthesis of N-vinyl sulfoximines via DABCO-participated Michael addition of terminal carbonyl alkynes with N-chlorosulfoximines, Tetrahedron, 2022, 129,

합성 방법 7

반응 조건

1.1 Reagents: Sulfuric acid ; 24 h, reflux

참조

- Approaches to the total synthesis of dl-vernolepin, 1980, , ,

합성 방법 8

반응 조건

1.1 Reagents: Sulfuric acid ; 48 h, 25 °C

참조

- Studies on the 1-aza-1'-oxa-[3,3]-sigmatropic rearrangement: synthesis of ortho-(β-oxoalkyl)anilides and regiospecifically substituted indoles, 1981, , ,

합성 방법 9

반응 조건

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 1 - 12 h, 0 °C

참조

- Flash vacuum pyrolysis of 1-Aryl-1,2,3-triazole-4-carboxylate esters and -4-carboxamides, Journal of Analytical and Applied Pyrolysis, 2023, 170,

합성 방법 10

반응 조건

1.1 Reagents: Sulfuric acid

참조

- Addition reactions of heterocyclic compounds. XL. Methyl propiolate with some quinolines, isoquinolines, and phenanthridines, Journal of the Chemical Society [Section] C: Organic, 1969, (17), 2311-15

합성 방법 11

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Methanol , Water

참조

- Some uses of organosilicon compounds in organic synthesis, 1977, , ,

합성 방법 12

반응 조건

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; rt

참조

- Palladium-Catalyzed Regio- and Stereoselective Coupling-Addition of Propiolates with Arylsulfonyl Hydrazides: A Pattern for Difunctionalization of Alkynes, Organic Letters, 2018, 20(13), 4023-4027

합성 방법 13

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 12 h, reflux

참조

- Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines, Nature Communications, 2020, 11(1),

합성 방법 14

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Methanol

참조

- Action of Grignard reagents on the esters of propiolic acid, Journal of Organic Chemistry, 1975, 40(12), 1773-6

합성 방법 15

반응 조건

참조

- Flash-vacuum pyrolysis of stabilized phosphorus ylides. Part 9. Preparation and pyrolysis of β,γ-dioxo ylides, β,β',γ,γ'-tetraoxo ylides and hexaoxo bis(ylides), Liebigs Annalen/Recueil, 1997, (4), 779-783

합성 방법 16

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux

참조

- Environmental impact analysis of surface printing and 3D inkjet printing applications using an imine based covalent organic framework: A life cycle assessment study, Journal of Cleaner Production, 2023, 395,

합성 방법 17

반응 조건

1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol

참조

- Pyridine-Based Organocatalysts for Regioselective syn-1,2-Silaboration of Terminal Alkynes and Allenes, Asian Journal of Organic Chemistry, 2019, 8(7), 1092-1096

합성 방법 18

반응 조건

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 1 h, 0 °C; 5 h, rt

참조

- Asymmetric synthesis of dihydrocarbazoles through a Friedel-Crafts alkylation/annulation sequential reaction of indoles, Chemical Communications (Cambridge, 2021, 57(97), 13138-13141

합성 방법 19

반응 조건

1.1 Reagents: Methanol , Boron trifluoride etherate Solvents: Methanol

참조

- The stereochemistry of addition of trialkylammonium and pyridinium tetrafluoroborate salts to activated acetylenes. Preparation of novel dienophiles for Diels-Alder reactions, Journal of the American Chemical Society, 1988, 110(12), 3965-9

합성 방법 20

반응 조건

참조

- Complete kinetic analysis of thermal stereomutations among the eight 2,3-dideuterio-2-(methoxymethyl)spiro[cyclopropane-1,1'-indenes], Journal of the American Chemical Society, 1984, 106(4), 1029-40

methyl prop-2-ynoate Raw materials

- 4(1H)-Pyrimidinone, 5-methyl-2-phenyl-

- Cyclopropaneacetic acid, α-diazo-2,3-dimethyl-, methyl ester, (1α,2α,3β)-

- Methyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate

- 5-Pyrimidineacetic acid, 6-carboxy-1,4-dihydro-4-oxo-2-phenyl-

methyl prop-2-ynoate Preparation Products

methyl prop-2-ynoate 관련 문헌

-

Liang Xu,Yongjun Li,Yanwen Yu,Taifeng Liu,Songhua Cheng,Huibiao Liu,Yuliang Li Org. Biomol. Chem. 2012 10 4375

-

Ivan V. Zhukov,Alexey S. Kiryutin,Alexandra V. Yurkovskaya,Yuri A. Grishin,Hans-Martin Vieth,Konstantin L. Ivanov Phys. Chem. Chem. Phys. 2018 20 12396

-

Liang Xu,Yongjun Li,Yanwen Yu,Taifeng Liu,Songhua Cheng,Huibiao Liu,Yuliang Li Org. Biomol. Chem. 2012 10 4375

-

Tirumala G. Varadaraju,Jih Ru Hwu Org. Biomol. Chem. 2012 10 5456

-

Ghenia Bentabed-Ababsa,Samira Hamza-Reguig,A?cha Derdour,Luis R. Domingo,José A. Sáez,Thierry Roisnel,Vincent Dorcet,Ekhlass Nassar,Florence Mongin Org. Biomol. Chem. 2012 10 8434

922-67-8 (methyl prop-2-ynoate) 관련 제품

- 79-20-9(Methyl acetate)

- 623-47-2(ethyl propiolate)

- 762-21-0(1,4-diethyl but-2-ynedioate)

- 762-42-5(1,4-dimethyl but-2-ynedioate)

- 16205-90-6(Ethyl hex-2-ynoate)

- 13189-00-9(ZINC methacrylate)

- 5536-61-8(Sodium methacrylate)

- 2216-94-6(Ethyl phenylpropiolate)

- 1214-39-7(6-Benzylaminopurine)

- 855245-22-6(4-(methylsulfanyl)-N-(4-sulfamoylphenyl)benzamide)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:922-67-8)Methyl propiolate

순결:99.9%

재다:200kg

가격 ($):문의